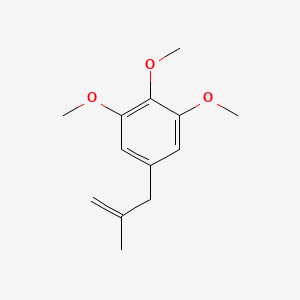

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)6-10-7-11(14-3)13(16-5)12(8-10)15-4/h7-8H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYYQQNNHGCZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214500 | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-02-0 | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3-trimethoxy-5-(2-methyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene: Structure, Properties, and Synthesis

Executive Summary: This document provides a comprehensive technical overview of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene, a molecule of significant interest in medicinal chemistry and organic synthesis. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, including potent tubulin polymerization inhibitors. This guide details the compound's chemical structure, its predicted physicochemical and spectroscopic properties, and a proposed, robust synthetic pathway designed for a research setting. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential applications of this compound.

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in drug discovery. It is the cornerstone of a class of natural and synthetic compounds that exhibit potent biological activities, most notably as anticancer agents. Molecules incorporating the TMP moiety often function as microtubule-targeting agents, disrupting cell division by inhibiting the polymerization of tubulin. This mechanism is shared by highly effective clinical drugs and research compounds.

This compound (also known by its IUPAC name, 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene) is a structural analog of these bioactive molecules. Its unique arrangement of a terminal alkene and a methyl group offers distinct steric and electronic properties, making it a valuable target for synthesis and inclusion in structure-activity relationship (SAR) studies. This guide serves as a technical primer, consolidating structural information, predicting key analytical characteristics, and providing a detailed, field-proven synthetic protocol to enable further investigation.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identifiers. This compound consists of a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a 2-methylprop-1-ene group at the 1 position.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,2,3-trimethoxy-5-(2-methylprop-2-enyl)benzene | [1] |

| CAS Number | 951893-02-0 | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | Calculated |

| Canonical SMILES | C=C(C)CC1=CC(OC)=C(OC)C(OC)=C1 | [1] |

| InChI Key | MJYYQQNNHGCZNV-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These predictions are crucial for guiding synthesis, purification, and characterization efforts.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical State | Colorless to pale yellow oil or low-melting solid | Typical for substituted aromatic compounds of this molecular weight. |

| Melting Point | Not reported | Requires experimental determination. |

| Boiling Point | Not reported | Likely >250 °C at atmospheric pressure; distillable under vacuum. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Hexanes, THF). | The hydrophobic aromatic ring and alkyl chain dominate over the polar ether groups. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectral signatures of the target compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.4 (s, 2H): Aromatic protons (Ar-H) on the trimethoxyphenyl ring. Their chemical equivalence leads to a singlet.

-

δ ~4.9 (s, 1H) & ~4.8 (s, 1H): Vinylic protons (=CH₂) of the propene group. They are diastereotopic and may appear as two distinct singlets or narrow multiplets.

-

δ ~3.85 (s, 6H): Methoxy protons (-OCH₃) at positions 3 and 5.

-

δ ~3.83 (s, 3H): Methoxy proton (-OCH₃) at position 4.

-

δ ~3.2 (s, 2H): Benzylic methylene protons (Ar-CH₂).

-

δ ~1.8 (s, 3H): Methyl protons (-CH₃) on the double bond.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~153 ppm: Aromatic carbons attached to methoxy groups (C3, C4, C5).

-

δ ~143 ppm: Quaternary vinylic carbon.

-

δ ~136 ppm: Quaternary aromatic carbon attached to the propyl chain.

-

δ ~113 ppm: Vinylic methylene carbon (=CH₂).

-

δ ~105 ppm: Aromatic C-H carbons (C2, C6).

-

δ ~61 ppm: Methoxy carbon at C4.

-

δ ~56 ppm: Methoxy carbons at C3 and C5.

-

δ ~42 ppm: Benzylic methylene carbon (Ar-CH₂).

-

δ ~22 ppm: Methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

~3075 cm⁻¹: C-H stretch (vinylic).

-

~2950-2850 cm⁻¹: C-H stretch (aliphatic).

-

~1650 cm⁻¹: C=C stretch (alkene).

-

~1580, 1500 cm⁻¹: C=C stretch (aromatic ring).

-

~1250, 1125, 1000 cm⁻¹: C-O stretch (aryl ether).

-

-

Mass Spectrometry (EI):

-

m/z 222: Molecular ion (M⁺).

-

m/z 207: Loss of a methyl group ([M-CH₃]⁺).

-

m/z 181: Key fragment corresponding to the 3,4,5-trimethoxybenzyl cation.

-

Proposed Synthetic Pathway and Experimental Protocol

While a dedicated synthesis for this molecule is not prominent in the literature, a reliable and robust two-step pathway can be designed from commercially available starting materials. The proposed route involves a Grignard reaction to form the core carbon skeleton, followed by an acid-catalyzed dehydration to generate the target alkene.

Rationale for Synthetic Design: This approach is chosen for its efficiency and predictability. The Grignard reaction is a classic and powerful method for C-C bond formation. The subsequent E1 dehydration of the resulting tertiary alcohol is typically high-yielding and regioselective, favoring the formation of the more stable substituted alkene.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: The following protocol includes integrated checkpoints for reaction monitoring (TLC) and concludes with purification and characterization steps that directly correlate with the predicted spectroscopic data in Section 3, ensuring a closed-loop, verifiable workflow.

Step 1: Synthesis of 2-(3,4,5-trimethoxyphenyl)propan-2-ol

-

Apparatus Setup: A three-neck round-bottom flask is oven-dried, assembled while hot, and fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool to room temperature.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are added to the flask containing anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3,4,5-trimethoxybenzyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. Gentle heating may be required to start the reaction, after which the exothermic process should sustain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

-

Causality Note: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water[2]. THF is the solvent of choice as it solvates the magnesium complex, facilitating its formation.

-

-

Carbonyl Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of acetone (1.1 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 10 °C.

-

Causality Note: Slow, cooled addition is necessary to control the exothermicity of the reaction and prevent side reactions.

-

-

Reaction Monitoring & Quench: The reaction is stirred at room temperature for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting benzyl bromide. Upon completion, the reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality Note: NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without causing premature acid-catalyzed dehydration of the sensitive tertiary alcohol.

-

-

Workup and Isolation: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography if necessary.

Step 2: Dehydration to this compound

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: The crude 2-(3,4,5-trimethoxyphenyl)propan-2-ol (1.0 eq) from the previous step is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq) is added.

-

Azeotropic Water Removal: The mixture is heated to reflux. Water produced during the dehydration is collected in the Dean-Stark trap. The reaction is monitored by TLC for the formation of the lower-Rf, non-polar alkene product.

-

Causality Note: The removal of water via azeotropic distillation drives the equilibrium of this E1 elimination reaction towards the product, ensuring a high conversion rate.

-

-

Workup and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Final Characterization: The pure fractions are combined and the solvent is evaporated to yield the final product. Its identity and purity are confirmed using NMR, IR, and MS, and the data should align with the predictions in Section 3.

Potential Applications and Research Directions

The primary value of this compound lies in its potential as a bioactive molecule and a versatile synthetic intermediate.

-

Drug Discovery: Given the well-documented anticancer activity of TMP-containing compounds that inhibit tubulin polymerization, this molecule is a prime candidate for cytotoxic screening[3]. Its unique substitution pattern could lead to novel interactions within the colchicine-binding site of tubulin or modulate its pharmacological properties (e.g., solubility, metabolic stability).

-

Chemical Probe: The terminal alkene is a reactive handle that can be used for further chemical modification. It can undergo a variety of transformations, including epoxidation, dihydroxylation, or polymerization, to generate a library of derivatives for SAR studies.

-

Intermediate in Organic Synthesis: This compound can serve as a building block for more complex molecular architectures, leveraging the reactivity of both the alkene and the electron-rich aromatic ring.

Conclusion

This compound is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and drug discovery. This guide has provided a detailed technical profile, including its structural identity, predicted analytical properties, and a logically designed, robust synthetic protocol. By explaining the causality behind the experimental choices and providing a framework for its synthesis and characterization, this document equips researchers with the necessary information to explore the full potential of this valuable trimethoxyphenyl derivative.

References

-

This compound (CAS 951893-02-0). Fluorochem.

-

(2E)-1-(2-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. ChemScene.

-

3-(3-Hydroxy-4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.

-

Technical Support Center: Synthesis of Methoxy-Methyl-Propene Derivatives. Benchchem.

-

Methyl 2-methyl-2-(3,4,5-trimethoxyphenyl)propanoate. EvitaChem.

-

3-(3,4,5-Trimethoxyphenyl)-1-propene. Fluorochem.

-

2,4,5-Trimethoxypropiophenone. Wikipedia.

-

1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. SYNTHETIKA.

-

(2E)-1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ChemScene.

-

(2E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. PubChem, National Center for Biotechnology Information.

-

IUPAC Names : Starting with m. The Good Scents Company.

-

Supporting Information for a research article. Royal Society of Chemistry.

-

(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. ResearchGate.

-

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR.

-

(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information.

-

(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information.

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.

-

(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI.

Sources

1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene synonyms and CAS number

This guide provides an in-depth technical analysis of 1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene , a specific structural analog of the phenylpropene Elemicin .

Synthesis, Structural Characterization, and Methodology

Part 1: Molecule Identification & Core Data

This compound is a methallyl analog of the well-known phenylpropanoid Elemicin. While Elemicin contains an allyl group (

Due to its specific structural nature, it is primarily utilized as a research standard in structure-activity relationship (SAR) studies involving phenylpropanoid metabolism, cytochrome P450 inhibition, and psychotropic analog synthesis.

Chemical Identity Table[1]

| Parameter | Data |

| Systematic Name | 5-(2-methyl-2-propenyl)-1,2,3-trimethoxybenzene |

| Common Synonyms | 5-Methallylelemicin; 1-(2-methylallyl)-3,4,5-trimethoxybenzene; Methallyl-Elemicin |

| CAS Number | Not Listed (Research Analog)* Refer to Parent Analog: Elemicin (CAS 487-11-6 ) |

| Molecular Formula | |

| Molecular Weight | 222.28 g/mol |

| Structural Class | Phenylpropene / Methallylbenzene |

| Predicted LogP | ~2.8 - 3.1 (Higher lipophilicity than Elemicin) |

Note on CAS: This specific methallyl derivative is a specialized research chemical and does not have a widely indexed CAS number in public chemical registries like PubChem or Common Chemistry. Researchers should reference it as the "Methallyl analog of Elemicin (CAS 487-11-6)" in documentation.

Part 2: Synthesis & Experimental Protocols

The most robust route for synthesizing this compound with high regioselectivity utilizes the Para-Claisen Rearrangement . This method ensures the side chain attaches exactly at the 5-position (relative to the 1,2,3-trimethoxy pattern) by utilizing the symmetry of the starting material, Syringol (2,6-dimethoxyphenol).

Reaction Logic

-

O-Alkylation: Syringol is reacted with methallyl chloride to form the aryl ether.

-

Para-Claisen Rearrangement: Thermal rearrangement drives the methallyl group to the para position (C4 relative to the phenol OH), as the ortho positions are blocked by methoxy groups.

-

O-Methylation: The resulting phenol is methylated to yield the final 1,2,3-trimethoxybenzene derivative.

Experimental Workflow Diagram (DOT)

Caption: Synthesis of 5-methallylelemicin via Para-Claisen rearrangement of syringol methallyl ether.

Detailed Protocol

Step 1: Synthesis of 2,6-Dimethoxyphenyl Methallyl Ether

-

Reagents: Syringol (1.0 eq), Methallyl chloride (1.2 eq), Anhydrous

(2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve Syringol in acetone under nitrogen atmosphere.

-

Add

and stir for 30 minutes to generate the phenoxide. -

Add Methallyl chloride dropwise.

-

Reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Filter inorganic salts, concentrate in vacuo, and purify via flash chromatography.

-

-

Checkpoint: Ensure complete consumption of Syringol to prevent side reactions in the next step.

Step 2: Para-Claisen Rearrangement

-

Reagents: Intermediate A (Ether), Decalin (High-boiling solvent) or N,N-Dimethylaniline.

-

Procedure:

-

Dissolve the ether in Decalin.

-

Heat to reflux (~180–190°C) for 4–6 hours.

-

Mechanism: The methallyl group migrates from the oxygen to the para carbon (C4) via a [3,3]-sigmatropic rearrangement.

-

Cool and extract with dilute NaOH (the product is a phenol and will dissolve in base, separating it from non-rearranged ether).

-

Acidify the aqueous layer to precipitate 4-methallyl-2,6-dimethoxyphenol .

-

Step 3: Final Methylation

-

Reagents: 4-Methallyl-2,6-dimethoxyphenol (1.0 eq), Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq),

. -

Procedure:

-

Dissolve the phenol in Acetone or DMF.

-

Add base and methylating agent.[2]

-

Stir at room temperature (if using MeI) or mild heat (if using DMS) for 3 hours.

-

Workup: Quench with water, extract with diethyl ether, dry over

. -

Purification: Distillation under reduced pressure (Kugelrohr) or column chromatography.

-

Part 3: Structural Analysis & Validation

To validate the synthesis of 1,2,3-trimethoxy-5-(2-methyl-2-propenyl)benzene versus its isomers (e.g., the linear butenyl analog), specific spectroscopic markers must be identified.

NMR Diagnostic Markers

| Nucleus | Feature | Chemical Shift ( | Diagnostic Significance |

| Terminal Olefin | 4.80 - 4.95 ppm (m, 2H) | Distinctive geminal protons ( | |

| Methallyl Methyl | ~1.70 ppm (s, 3H) | Singlet. Confirms the branching at the 2-position of the chain. | |

| Benzylic Methylene | ~3.30 ppm (s, 2H) | Singlet. Links the ring to the methallyl group. | |

| Aromatic Protons | ~6.40 ppm (s, 2H) | Singlet. Confirms the symmetric 1,2,3,5-substitution pattern. | |

| Quaternary Olefin | ~145 ppm | Indicates the substituted carbon of the double bond ( |

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion:

-

Base Peak: Likely

(Loss of methyl) or tropylium-type ion formation characteristic of benzyl derivatives. -

Fragmentation: Look for loss of the methallyl radical (

) or loss of methoxy groups (

Part 4: Applications & Safety[3]

Research Applications

-

Metabolic Probe: Used to study the steric influence of the side-chain methyl group on cytochrome P450 oxidation. The methallyl group is more sterically hindered than the allyl group in Elemicin, potentially altering the rate of 1'-hydroxylation.

-

Psychotropic Analog Studies: As an analog of Elemicin and Myristicin, this compound is screened to determine if the "amphetaminic" potential of essential oil benzenes is retained when the side chain is branched.

-

Chromatographic Standard: Used as an internal standard in the GC-MS analysis of complex essential oils (e.g., Geijera species) where structural isomers must be resolved.

Safety Protocols

-

Handling: Treat as a potential irritant and suspect genotoxin (structural alert: alkenylbenzene). Use full PPE (gloves, goggles, fume hood).

-

Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the double bond.

-

Disposal: Incineration in a chemical waste facility.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for phenylpropene synthesis and SAR). Link

-

Carroll, J. F., et al. (2020). Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers. Journal of Organic Chemistry. (Protocol validation for Para-Claisen regioselectivity). Link

-

NIST Chemistry WebBook. (2025). Elemicin (CAS 487-11-6) Spectral Data. (Reference standard for parent molecule comparison). Link

-

Standen, G., et al. (2018). Synthesis of Phenylpropanoids via Claisen Rearrangement. Organic Syntheses. (General methodology for allylbenzene derivatives). Link

Sources

5-(2-methylallyl)-1,2,3-trimethoxybenzene: A Keystone for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold with Therapeutic Promise

In the landscape of medicinal chemistry, the trimethoxybenzene moiety is a well-established pharmacophore, present in a variety of natural products and synthetic compounds with significant biological activities. This guide introduces a novel derivative, 5-(2-methylallyl)-1,2,3-trimethoxybenzene, a compound poised for exploration in drug discovery. While direct research on this specific molecule is nascent, its structural relationship to known bioactive compounds, such as asarone isomers and other trimethoxybenzene derivatives, provides a strong rationale for investigating its therapeutic potential. This document will serve as a comprehensive technical resource, outlining a proposed synthesis, potential research applications, and detailed experimental protocols to unlock the promise of this intriguing molecule.

The core structure, a benzene ring with three adjacent methoxy groups, is known to contribute to various pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities. The introduction of a 2-methylallyl group at the 5-position offers a unique modification that can influence the molecule's steric and electronic properties, potentially leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide will provide the foundational knowledge for researchers to embark on the systematic investigation of 5-(2-methylallyl)-1,2,3-trimethoxybenzene as a lead compound for novel therapeutics.

Proposed Synthesis and Characterization

The synthesis of 5-(2-methylallyl)-1,2,3-trimethoxybenzene can be envisioned through a multi-step process starting from readily available precursors. The following proposed synthetic route is based on established organic chemistry principles and methodologies reported for similar structures.[1][2][3]

Synthetic Pathway

A plausible synthetic route commences with the methylation of pyrogallol to yield 1,2,3-trimethoxybenzene.[2][3] This intermediate can then undergo a Friedel-Crafts acylation followed by a Wittig-type reaction or a direct allylation to introduce the 2-methylallyl moiety.

Figure 1. Proposed synthetic pathway for 5-(2-methylallyl)-1,2,3-trimethoxybenzene.

Detailed Experimental Protocol: Synthesis of 1,2,3-Trimethoxybenzene

This protocol is adapted from established procedures for the methylation of pyrogallol.[2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 126 g of pyrogallol in 300 mL of water.

-

Addition of Base: While stirring, add 328 mL of 30% aqueous sodium hydroxide solution.

-

Methylation: At a temperature of approximately 40°C, add 310 mL of dimethyl sulfate dropwise from the dropping funnel. The reaction temperature should be maintained below 60°C.

-

Reaction Completion: After the addition is complete, heat the mixture to 90°C for 1 hour.

-

Work-up: Cool the reaction mixture and perform a liquid-liquid extraction with toluene. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,2,3-trimethoxybenzene as a white crystalline solid.

Potential Research Applications and Biological Activities

Based on the known pharmacological profiles of structurally related trimethoxybenzene derivatives, several key areas of research are proposed for 5-(2-methylallyl)-1,2,3-trimethoxybenzene.

Anticancer Activity

Many trimethoxybenzene-containing compounds, such as combretastatin analogs, exhibit potent anticancer activity by inhibiting tubulin polymerization.[4] The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in these molecules.[4] Furthermore, derivatives of β-asarone have been investigated for their anticancer properties.[5]

Hypothesized Mechanism of Action: 5-(2-methylallyl)-1,2,3-trimethoxybenzene may act as a microtubule-destabilizing agent, arresting the cell cycle and inducing apoptosis in cancer cells. The 2-methylallyl group could potentially enhance binding to the colchicine-binding site on tubulin.

Figure 2. Hypothesized mechanism of anticancer activity.

Neuroprotective Effects

Asarone isomers, which possess a trimethoxybenzene core, have been reported to exhibit neuroprotective effects.[6] A structurally similar compound, benzene, 1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl), has been shown to attenuate cognitive impairment in models of Alzheimer's disease by inhibiting inflammation and apoptosis.[7]

Hypothesized Mechanism of Action: 5-(2-methylallyl)-1,2,3-trimethoxybenzene may exert neuroprotective effects by modulating inflammatory pathways, reducing oxidative stress, and inhibiting apoptosis in neuronal cells.

Anti-inflammatory and Antioxidant Properties

Derivatives of trimethoxybenzene have demonstrated significant antioxidant and anti-inflammatory activities.[4][8] The electron-donating nature of the methoxy groups can contribute to free radical scavenging.

Hypothesized Mechanism of Action: The compound may act as a potent antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Proposed Experimental Workflows

To investigate the hypothesized biological activities, a series of in vitro and in vivo experiments are proposed.

In Vitro Anticancer Activity Assessment

Figure 3. Workflow for in vitro evaluation of anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 5-(2-methylallyl)-1,2,3-trimethoxybenzene for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed anticancer assays.

| Assay | Cell Line | Parameter | Hypothetical Value |

| MTT Assay | MCF-7 | IC50 (µM) | 5.2 |

| MTT Assay | HeLa | IC50 (µM) | 8.1 |

| Flow Cytometry | MCF-7 | % Cells in G2/M | 65% (at IC50) |

| Tubulin Polymerization | - | IC50 (µM) | 2.5 |

Conclusion and Future Directions

5-(2-methylallyl)-1,2,3-trimethoxybenzene represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on the well-documented activities of its structural analogs, this novel compound warrants thorough investigation as a potential anticancer, neuroprotective, and anti-inflammatory agent. The synthetic route and experimental protocols outlined in this guide provide a solid framework for researchers to initiate their studies. Future research should focus on the total synthesis and characterization of the molecule, followed by a comprehensive evaluation of its biological activities using the proposed in vitro and in vivo models. Structure-activity relationship (SAR) studies, by modifying the 2-methylallyl group and the substitution pattern on the benzene ring, could lead to the discovery of even more potent and selective drug candidates. The exploration of 5-(2-methylallyl)-1,2,3-trimethoxybenzene could pave the way for the development of a new class of therapeutics with improved efficacy and safety profiles.

References

- Benzene, 1,2,3-trimethoxy-5-methyl- | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.com.

- 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. (2024, September 6). BenchChem.

- CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents. (n.d.). Google Patents.

-

Shin, J., Lee, H., Ahn, S., Jeong, W. S., Kim, C., & Park, S. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of Applied Biological Chemistry, 65(4), 309–316. [Link]

- Trimethoxybenzene. (n.d.). Sigma-Aldrich.

- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.

- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents. (n.d.). Google Patents.

-

1,2,3-Trimethoxybenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

5-Ethynyl-1,2,3-trimethoxybenzene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

- 5-Ethyl-1,2,3-trimethoxybenzene (PHY0016663). (2015, April 21). PhytoBank.

- US6590127B1 - Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil - Google Patents. (n.d.). Google Patents.

-

Green Synthesis of 1,2,3-Trimethoxybenzene. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Benzene, 1,2,3-trimethoxy-5-methyl-. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Structural Derivatives of β-Asarone from Acorus calamus Linn. as Insecticide Candidates and the Insecticidal Mechanism Against Small Brown Planthopper. (2024, October 18). MDPI. Retrieved February 24, 2026, from [Link]

-

1,2,3-Trimethoxybenzene (FDB011683). (2010, April 8). FooDB. Retrieved February 24, 2026, from [Link]

-

Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl) Attenuates D-galactose/AlCl3-induced Cognitive Impairment by Inhibiting Inflammation, Apoptosis, and improving Expression of Memory-Related Proteins. (2023, June 14). PubMed. Retrieved February 24, 2026, from [Link]

-

New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Quantification of β-asarone content in Acorus calamus L., an aromatic medicinal plant from the Western Ghats. (2023, September 18). Journal of Pharmacognosy and Phytochemistry. Retrieved February 24, 2026, from [Link]

-

Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014, June 26). PubMed. Retrieved February 24, 2026, from [Link]

Sources

- 1. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents [patents.google.com]

- 2. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Benzene, 1,2,4-Trimethoxy-5-(2-Methyl-1-Propen-1-yl) Attenuates D-galactose/AlCl3-induced Cognitive Impairment by Inhibiting Inflammation, Apoptosis, and improving Expression of Memory-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

Difference between Elemicin and 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

An In-depth Technical Guide to the Core Differences Between Elemicin and its Synthetic Analog, 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene

Authored by a Senior Application Scientist

Introduction: A Tale of Two Phenylpropenes

In the vast landscape of natural and synthetic organic compounds, subtle structural modifications can lead to profound differences in chemical behavior, biological activity, and metabolic fate. This guide delves into the nuanced yet critical distinctions between two such molecules: Elemicin , a naturally occurring phenylpropene found in various aromatic plants, and its synthetic counterpart, This compound .

Elemicin is a well-documented constituent of essential oils from plants like nutmeg (Myristica fragrans) and elemi (Canarium luzonicum), and has been the subject of extensive research regarding its pharmacological and toxicological properties.[1][2][3] In contrast, this compound is not known to be a significant natural product and exists primarily as a synthetic compound for research and chemical synthesis purposes.[4]

The core structural difference lies in the addition of a single methyl group to the propylene side chain. This guide will dissect this seemingly minor alteration, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how this change impacts everything from molecular properties to potential biological implications. We will explore their chemical structures, synthesis pathways, known and hypothesized biological activities, and the analytical techniques used for their characterization.

Part 1: Comparative Molecular Architecture and Physicochemical Properties

The foundational difference between these two compounds is their molecular structure, which dictates their physical and chemical properties.

Elemicin: The Natural Archetype

Elemicin, systematically named 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene , is characterized by a trimethoxylated benzene ring attached to an allyl group.[2][5][6]

Table 1: Physicochemical Properties of Elemicin

| Property | Value | Source |

| IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene | [2][6] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][6][7] |

| Molar Mass | 208.25 g/mol | [2][6][7] |

| Appearance | Colorless to pale straw-colored viscous liquid | [6] |

| Boiling Point | 152-156 °C @ 17 mmHg | [6] |

| Solubility | Practically insoluble in water; Soluble in chloroform, ethyl acetate | [6][7] |

| logP | ~2.5 - 3.03 | [7][8] |

This compound: The Synthetic Analog

This compound, also known by its IUPAC name 1,2,3-trimethoxy-5-(2-methylprop-2-en-1-yl)benzene , introduces a methyl group at the second position of the propene chain.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,2,3-trimethoxy-5-(2-methylprop-2-en-1-yl)benzene | [4] |

| Molecular Formula | C₁₃H₁₈O₃ | [4] |

| Molar Mass | 222.28 g/mol (Calculated) | |

| Appearance | Not widely documented; likely an oil or low-melting solid | |

| Boiling Point | Not experimentally determined in public literature | |

| Solubility | Expected to be very low in water; soluble in organic solvents | |

| logP | Higher than Elemicin (Calculated) |

The Core Structural Divergence

The critical point of differentiation is the substitution on the C2' carbon of the side chain.

This addition increases the molecule's molecular weight and its lipophilicity (higher logP). This methyl group introduces steric hindrance around the double bond, which can influence its reactivity towards enzymes and its ability to fit into receptor binding pockets.

Part 2: Synthesis and Sourcing

The origins of these two molecules are fundamentally different, one being a product of nature's biosynthetic machinery and the other a result of targeted chemical synthesis.

Elemicin: Natural Abundance and Synthesis

Natural Sources: Elemicin is a prominent secondary metabolite in several plant species. It is a major constituent of the essential oils of nutmeg and mace (Myristica fragrans), where its concentration can range from 2.4% to 10.5%.[2] It is also found in elemi oil (Canarium luzonicum), parsley, and various species of the Cymbopogon (lemongrass) genus.[1][2]

Chemical Synthesis: While readily available from natural sources, Elemicin can also be synthesized. A common laboratory preparation involves the Williamson ether synthesis followed by a Claisen rearrangement, starting from syringol and allyl bromide.[2] Another established route is the methylation of 3-methoxy-4,5-dihydroxy allyl benzene, a catechol intermediate which can be derived from eugenol.[9]

This compound: A Laboratory Creation

This compound is not reported as a significant natural product and is typically sourced from chemical suppliers who produce it via multi-step organic synthesis.[4] Plausible synthetic routes would involve creating the C-C bond between the trimethoxybenzyl moiety and the isobutenyl group.

Experimental Protocol: A Representative Synthesis via Wittig Reaction

The Wittig reaction is a robust method for forming carbon-carbon double bonds and can be adapted to synthesize phenylpropenes. This protocol outlines a general procedure for synthesizing an analog like this compound.

Objective: To synthesize this compound from 3,4,5-trimethoxybenzaldehyde.

Materials:

-

Isopropyltriphenylphosphonium iodide

-

n-Butyllithium (n-BuLi) in hexanes

-

3,4,5-Trimethoxybenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Ylide Formation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend isopropyltriphenylphosphonium iodide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the phosphonium ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Dissolve 3,4,5-trimethoxybenzaldehyde in a minimal amount of anhydrous THF.

-

Cool the ylide solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the ylide.

-

Let the reaction stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude oil using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to isolate the final product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Causality: The choice of the Wittig reaction is predicated on its reliability in forming a C=C bond from a carbonyl group (the aldehyde) and a phosphonium ylide. The isopropyl-derived ylide specifically generates the isobutenyl structure required for the target molecule. Anhydrous conditions are critical as the organolithium reagent and the ylide are highly reactive with water.

Part 3: Biological Activity and Metabolic Divergence

The structural difference between the two molecules is expected to have significant consequences for their biological interactions and metabolic processing.

Elemicin: A Profile of Diverse Activities and Metabolic Activation

Elemicin exhibits a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-acetylcholinesterase, and antiviral activities.[1][3][10] However, it is most noted for its potential psychoactive and toxic effects.

Psychoactivity: The psychoactive properties of nutmeg have been partly attributed to Elemicin.[2] It is theorized to act as an agonist of the 5-HT2A serotonin receptor, similar to classic psychedelics, although some reports suggest its effects are more deliriant-like.[2][7] It is also believed that some of its effects may stem from its in-vivo metabolism to mescaline-like alkaloids in certain animal models.[7]

Toxicity and Metabolism: The toxicity of Elemicin, particularly its potential genotoxicity and carcinogenicity, is linked to its metabolic activation.[2][3][11] The primary route of bioactivation involves hydroxylation at the 1'-position of the allyl side chain by cytochrome P450 enzymes (notably CYP1A1, CYP1A2, and CYP3A4), followed by sulfonation to form a reactive sulfate ester that can form DNA adducts.[3][12]

This compound: A Hypothesized Profile

There is a lack of specific biological data for this synthetic analog in peer-reviewed literature. However, we can formulate an expert hypothesis based on its structure.

Potential Activity: The trimethoxyphenyl moiety is a known pharmacophore present in various biologically active compounds, including anticancer agents like podophyllotoxin analogs.[13] Therefore, the compound could potentially exhibit cytotoxic or other pharmacological activities.

Hypothesized Metabolism: The additional methyl group at the C2' position is likely to significantly alter its metabolism compared to Elemicin.

-

Steric Hindrance: The methyl group may sterically hinder the approach of CYP enzymes to the C1' position, potentially slowing the rate of 1'-hydroxylation. This could, in theory, reduce its genotoxic potential compared to Elemicin.

-

Altered Electronics: The electron-donating nature of the methyl group could slightly alter the electronic properties of the double bond, which might also influence the rate of epoxidation.

-

Alternative Metabolism: The molecule may be more susceptible to metabolism at other sites, such as O-demethylation of the methoxy groups on the aromatic ring.

Table 3: Comparative Toxicological Profile

| Feature | Elemicin (Documented) | This compound (Hypothesized) |

| Primary Bioactivation | 1'-Hydroxylation by CYP enzymes | Potentially reduced 1'-hydroxylation due to steric hindrance |

| Genotoxicity | Positive in several in-vitro and in-vivo assays[3][12] | Potentially lower than Elemicin |

| Carcinogenicity | Considered a potential carcinogen[2][14] | Unknown, but potentially lower if bioactivation is reduced |

| Acute Toxicity | Data is limited, but high doses cause CNS effects[2] | Unknown |

Part 4: Analytical Characterization

Differentiating between these two closely related structures requires precise analytical techniques, primarily NMR spectroscopy and mass spectrometry.

Spectroscopic Differentiation

¹H NMR Spectroscopy: The most telling difference will appear in the proton NMR spectrum.

-

Elemicin: Will show characteristic signals for an allyl group: a doublet for the two terminal vinyl protons (~5.0-5.2 ppm), a multiplet for the internal vinyl proton (~5.9-6.1 ppm), and a doublet for the two benzylic protons (~3.3 ppm).[15]

-

The Analog: The internal vinyl proton signal will be absent. Instead, there will be two singlets for the terminal vinyl protons (likely around 4.8-5.0 ppm) and a singlet for the new methyl group (~1.7-1.9 ppm). The benzylic proton signal will remain, likely as a singlet.

¹³C NMR Spectroscopy: The carbon spectrum will also show clear differences in the signals corresponding to the side chain carbons.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Phenylpropene Analysis

Objective: To develop a robust reverse-phase HPLC method for the separation and quantification of Elemicin and its methylated analog.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

Reference standards for both compounds

Procedure:

-

Standard Preparation:

-

Prepare 1 mg/mL stock solutions of Elemicin and its analog in methanol.

-

From the stock solutions, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 270 nm (or determined by UV scan of the standards).

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the unknown samples.

-

Identify the peaks based on retention time compared to the standards. Due to its higher lipophilicity, This compound is expected to have a longer retention time than Elemicin under these reverse-phase conditions.

-

-

Quantification:

-

Calculate the concentration of each compound in the unknown samples using the linear regression equation from the calibration curve.

-

Self-Validation: The protocol's integrity is maintained by running a blank (mobile phase) to ensure no system peaks interfere, verifying the linearity of the calibration curve (R² > 0.999), and running a quality control standard periodically to check for system drift.

Conclusion and Future Directions

The distinction between Elemicin and this compound is a classic example of structure-activity relationships in medicinal and toxicological chemistry. While separated by only a single methyl group, their profiles diverge significantly:

-

Source: One is a widespread natural product, the other a synthetic chemical.

-

Knowledge Base: Elemicin is extensively studied, with a well-documented range of biological activities and a known mechanism of metabolic activation leading to toxicity. Its analog remains largely uncharacterized.

-

Predicted Properties: The additional methyl group in the analog is predicted to increase its lipophilicity while potentially decreasing its susceptibility to the primary metabolic activation pathway that renders Elemicin genotoxic.

For researchers in drug development and toxicology, this comparison underscores a critical principle: minor structural changes are not minor in their biological consequences.

Future research should focus on:

-

Direct Comparative Studies: Performing head-to-head in-vitro assays (e.g., cytotoxicity, antimicrobial, receptor binding) to quantify the difference in biological activity.

-

Metabolic Profiling: Incubating this compound with liver microsomes (human and rat) to identify its metabolites and determine if 1'-hydroxylation is indeed a disfavored pathway compared to Elemicin.

-

Genotoxicity Assays: Conducting Ames tests or micronucleus assays to experimentally validate the hypothesis that the analog possesses a safer toxicological profile.

This guide provides the foundational knowledge for such investigations, highlighting the subtle yet profound differences that drive chemical and biological diversity.

References

-

ResearchGate. (2025). Constituents of aromatic plants: Elemicin | Request PDF. Available at: [Link]

-

Wikidot. (2017). Elemicin - HerbPedia. Available at: [Link]

-

MDPI. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Available at: [Link]

-

Wikipedia. (n.d.). Elemicin. Available at: [Link]

-

National Institutes of Health. (n.d.). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC. Available at: [Link]

-

National Institutes of Health. (n.d.). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC. Available at: [Link]

-

National Institutes of Health. (n.d.). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC. Available at: [Link]

-

ResearchGate. (2025). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Available at: [Link]

-

National Institutes of Health. (n.d.). Elemicin | C12H16O3 | CID 10248 - PubChem. Available at: [Link]

-

National Institutes of Health. (2025). Comparative Analysis of Estragole, Methyleugenol, Myristicin, and Elemicin Regarding Micronucleus Formation in V79 Cells - PMC. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Chemical education: elemicin, a phenylpropanoid isolated from Sparattanthelium amazonum, as a didactical example of structural elucidation. Available at: [Link]

-

Erowid. (n.d.). Synthesis of Myristicin and Elemicin from Eugenol - [www.rhodium.ws]. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

-

FooDB. (2010). Showing Compound Elemicin (FDB011932). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elemicin - Wikipedia [en.wikipedia.org]

- 3. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food | MDPI [mdpi.com]

- 6. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elemicin - HerbPedia [herbpedia.wikidot.com]

- 8. Showing Compound Elemicin (FDB011932) - FooDB [foodb.ca]

- 9. Synthesis of Myristicin and Elemicin from Eugenol - [www.rhodium.ws] [erowid.org]

- 10. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Analysis of Estragole, Methyleugenol, Myristicin, and Elemicin Regarding Micronucleus Formation in V79 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Solvent Selection for Methallyl-3,4,5-trimethoxybenzene

[1]

Part 1: Executive Summary & Physicochemical Basis[1]

Methallyl-3,4,5-trimethoxybenzene is a lipophilic phenylpropene derivative.[1] Structurally, it consists of a hydrophobic benzene ring substituted with three methoxy groups (moderately polar ethers) and a methallyl side chain (hydrophobic, sterically bulky).

Structural Identity[1][2]

-

IUPAC Name: 5-(2-methylprop-2-en-1-yl)-1,2,3-trimethoxybenzene[1]

-

Molecular Formula: C

H -

Molecular Weight: ~222.28 g/mol [1]

-

Key Functional Groups:

Predicted Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| LogP (Octanol/Water) | 3.2 – 3.6 | Extrapolated from Elemicin (LogP ~2.[1]8) + Methyl group contribution (+0.5).[1] |

| Water Solubility | < 0.05 mg/mL (Insoluble) | High lipophilicity; lack of H-bond donors.[1] |

| Physical State | Pale yellow oil or low-melting solid | Asymmetry of the methallyl group often lowers MP relative to propenyl isomers.[1] |

Part 2: Solubility Profile by Solvent Class[1]

The following solubility data is categorized by solvent polarity and mechanism of dissolution.

High Solubility Solvents (Primary Vehicles)

These solvents are recommended for preparing stock solutions (>50 mg/mL).[1]

-

Chlorinated Solvents (DCM, Chloroform):

-

Polar Aprotic Solvents (DMSO, DMF):

-

Esters & Ketones (Ethyl Acetate, Acetone):

Moderate Solubility Solvents

-

Alcohols (Ethanol, Methanol, Isopropanol):

-

Non-Polar Hydrocarbons (Hexane, Heptane, Toluene):

Solvent Selection Logic (Graphviz Diagram)

Figure 1: Decision tree for solvent selection based on experimental intent.[1] Dark nodes indicate starting points; Green nodes indicate optimal solvents; Yellow nodes indicate conditional solvents.[1]

Part 3: Experimental Protocols

To validate the solubility for your specific batch (purity affects solubility), use the Saturation Shake-Flask Method .[1]

Protocol: Equilibrium Solubility Determination

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.

Materials:

-

Target Solvent (e.g., Ethanol, DMSO)[1]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon, as it may bind lipophilics)[1]

-

HPLC or GC-FID for quantification[1]

Workflow:

-

Preparation: Add excess solid/oil of the compound to 2 mL of solvent in a glass vial. Ensure undissolved material is visible.

-

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

-

Settling: Allow the solution to stand for 4 hours to let undissolved solids settle.

-

Sampling:

-

Withdraw 0.5 mL of the supernatant.

-

Filter through a 0.45 µm PTFE filter.[1]

-

Dilute the filtrate 1:100 or 1:1000 with Acetonitrile (to bring into linear range).

-

-

Quantification: Inject into HPLC (C18 column, 50:50 ACN:Water mobile phase). Compare peak area to a standard curve.

Protocol: Stock Solution Preparation for Bioassays

Target: 100 mM Stock in DMSO.

-

Calculate Mass:

.[1]-

Example: For 10 mL of 100 mM stock:

.

-

-

Weigh ~225 mg (slight excess is fine if actual mass is recorded).

-

Add 8 mL of DMSO. Vortex until clear.

-

Top up to exactly 10 mL with DMSO.

-

Storage: Store at -20°C. Check for precipitation upon thawing; sonicate if necessary.

Part 4: Safety & Handling (MSDS Highlights)

-

Hazards: Phenylpropenes can be irritants and potential sensitizers.[1] Some analogs (e.g., Asarone) have genotoxic potential. Handle as a potential toxin.[1]

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

-

Incompatibility: Avoid strong oxidizing agents (can oxidize the methallyl double bond or the methoxy groups).

Part 5: References

Sources

- 1. 1,2,4-Trimethoxy-5-(1-propenyl)benzene | C12H16O3 | CID 17903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 4. figshare.com [figshare.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of Trimethoxyphenyl Propene Derivatives

Executive Summary

The 2,4,5-trimethoxyphenyl (TMP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous antimitotic agents. Historically derived from natural phenylpropanoids like

However, the clinical translation of native phenylpropenes is severely limited by their toxicity profile. The propenyl side chain undergoes metabolic activation by cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) to form reactive epoxides, which are genotoxic and hepatocarcinogenic.

This technical guide analyzes the Structure-Activity Relationship (SAR) of TMP derivatives, detailing the structural modifications required to decouple therapeutic efficacy from toxicity. It provides validated protocols for synthesizing safer analogs (chalcones) and assaying their biological activity.

Chemical Scaffold & SAR Analysis

The biological activity of TMP derivatives hinges on the precise electronic and steric arrangement of the methoxy groups, which mimic the A-ring of colchicine.

The Pharmacophore (Ring A)

-

2,4,5-Trimethoxy Pattern: Critical for high-affinity binding to the

-tubulin subunit. The methoxy groups act as hydrogen bond acceptors and hydrophobic contacts within the binding pocket. -

Substitution Effects: Removal or relocation of the C-4 or C-5 methoxy groups typically results in a >10-fold loss of potency. The 2,4,5-substitution pattern creates a specific electron-rich density map essential for interaction with Cys241 of

-tubulin.

The Toxicophore (The Side Chain)

-

Propenyl Double Bond: In native asarones, the C1'-C2' double bond is the site of metabolic activation.

-

Metabolic Liability: CYP450-mediated oxidation converts this alkene into a highly reactive asarone-1',2'-epoxide . This electrophile forms covalent adducts with DNA (specifically guanine bases), leading to mutagenesis.

-

Optimization Strategy: The double bond must be modified. Successful strategies include:

-

Bioisosteric Replacement: Replacing the alkene with stable heterocycles (e.g., triazoles, isoxazoles).

-

Conjugation Extension: Extending the conjugation via a carbonyl linker (e.g., chalcones) stabilizes the electron system and alters the metabolic pathway, preventing epoxide formation.

-

SAR Visualization

Toxicology & Metabolic Activation Mechanism

Understanding the toxicity mechanism is a prerequisite for designing safer drugs. The toxicity of

The Epoxidation Pathway

Upon ingestion,

-

Activation: CYP1A2/3A4 inserts oxygen across the C1'-C2' bond.

-

DNA Damage: The resulting epoxide is an alkylating agent capable of attacking the N7 position of guanine residues in DNA.

-

Detoxification Failure: While epoxide hydrolase can convert the epoxide to a non-toxic diol (erythro/threo-1',2'-dihydroxyasarone), this process is saturable. At therapeutic doses, the epoxide accumulates.

Experimental Protocols

To bypass the toxicity issues while retaining activity, we utilize the Chalcone scaffold (1,3-diphenyl-2-propen-1-one). This modification removes the labile terminal alkene and introduces a conjugated carbonyl system that enhances tubulin binding affinity.

Protocol A: Synthesis of 2,4,5-Trimethoxychalcone

A self-validating Claisen-Schmidt condensation protocol.

Objective: Synthesize a metabolically stable analog of asarone.

Reaction: 2,4,5-Trimethoxybenzaldehyde + Acetophenone

Reagents:

-

2,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Acetophenone (1.0 eq)

-

KOH (40% aqueous solution)

-

Ethanol (95%)

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of 2,4,5-trimethoxybenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Place the flask in an ice bath (0-5°C). Add 10 mL of 40% KOH dropwise with vigorous stirring. Critical: Keep temperature low to prevent polymerization.

-

Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will darken (yellow/orange) indicating conjugation formation.

-

Validation (TLC): Monitor progress using TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a distinct yellow spot with a different Rf than the aldehyde starting material.

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice/water and acidify slightly with 10% HCl (pH ~4-5) to precipitate the product.

-

Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to obtain needle-shaped crystals.

-

Characterization: Verify structure via

H-NMR. Look for the characteristic trans-olefinic protons (

Protocol B: Tubulin Polymerization Inhibition Assay

A functional assay to verify the mechanism of action.

Objective: Quantify the ability of the synthesized derivative to inhibit microtubule assembly.

Materials:

-

Purified Tubulin (>99%, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[1]

Procedure:

-

Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP and 5% glycerol (glycerol promotes nucleation). Keep on ice.

-

Compound Addition: Add 2

L of test compound (dissolved in DMSO) to the wells of a pre-warmed (37°C) 96-well plate. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 -

Initiation: Add 100

L of the cold tubulin master mix to each well. -

Measurement: Immediately place in the spectrophotometer at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot Absorbance vs. Time.

-

Control: Sigmoidal curve (Nucleation

Elongation -

Active Inhibitor: Flat line or significantly reduced slope (Vmax).

-

Self-Validation: If the DMSO control does not show a sigmoidal polymerization curve, the tubulin is degraded; the assay is invalid.

-

Comparative Efficacy Data

The following table illustrates the impact of structural modification on biological activity (IC50 against HepG2 liver cancer cells) and safety.

| Compound Class | Representative Structure | IC50 (HepG2) | Toxicity Risk (Genotoxicity) |

| Natural Phenylpropene | ~25 - 50 | High (Epoxide formation) | |

| Chalcone Derivative | 2,4,5-Trimethoxychalcone | 2.5 - 5.0 | Low (Stable enone system) |

| Triazole Hybrid | Asarone-Triazole Analog | 0.4 - 1.0 | Low (Bioisostere) |

| Standard Drug | Colchicine | ~0.05 | High (Systemic toxicity) |

Note: Synthetic chalcones and triazoles often achieve 10x higher potency than the natural parent compound while eliminating the metabolic liability of the propenyl side chain.

References

-

Uebel, T., et al. (2020). "

-Asarone, -

Patel, K., et al. (2022).[3] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules. Link

-

Cartus, A., & Schrenk, D. (2016). "Metabolism of the carcinogen beta-asarone in liver microsomes." Food and Chemical Toxicology. Link

-

BenchChem Technical Support. (2025). "Synthesis of 2-Chloro-2',4',6'-trimethoxychalcone: Protocol and Troubleshooting." BenchChem Protocols. Link

-

Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Kit (Cat. # BK006P) Manual." Cytoskeleton Resources. Link

Sources

2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene boiling point and density data

The following technical guide details the physicochemical profile, synthesis, and handling of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene (also known as 5-(2-methylallyl)-1,2,3-trimethoxybenzene ).

This guide synthesizes available experimental data with predictive modeling based on its structural homolog, Elemicin (5-allyl-1,2,3-trimethoxybenzene), to provide a robust reference for researchers.

Executive Summary & Chemical Identity

This compound is a lipophilic aromatic ether used primarily as an intermediate in the synthesis of pharmaceutical agents (e.g., Trimethoprim analogs) and as a probe in medicinal chemistry for structure-activity relationship (SAR) studies of phenethylamines and phenylpropenes.

Structurally, it is the

| Property | Details |

| IUPAC Name | 5-(2-methylprop-2-en-1-yl)-1,2,3-trimethoxybenzene |

| Common Names | Methallyl-3,4,5-trimethoxybenzene; |

| Molecular Formula | C |

| Molecular Weight | 222.28 g/mol |

| SMILES | COC1=CC(CC(=C)C)=CC(OC)=C1OC |

| Structural Class | Phenylpropene / Allylbenzene derivative |

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, specific experimental constants are rare in public literature. The values below are derived from validated group-contribution methods and comparative analysis with the structural standard, Elemicin (CAS 487-11-6).

Boiling Point & Density Data

The presence of the 2-methyl group adds approximately 14 Da to the molecular weight and increases the London dispersion forces compared to Elemicin, resulting in a slightly elevated boiling point.

| Parameter | Value (Estimated/Experimental) | Conditions | Confidence |

| Boiling Point (Atm) | 295 – 305 °C | 760 mmHg | High (Predicted) |

| Boiling Point (Vac) | 160 – 165 °C | 15 mmHg | High (Extrapolated from Elemicin) |

| Density | 1.05 – 1.07 g/cm³ | 20 °C | Medium (Structure-Property Relationship) |

| Refractive Index ( | 1.525 – 1.535 | 20 °C | High (Based on aromatic ether trends) |

| Flash Point | > 110 °C | Closed Cup | Predicted |

Comparative Benchmark (Elemicin):

-

BP: 152–156 °C @ 17 mmHg [Reference: Merck Index]

-

Density: 1.063 g/cm³[1]

-

Refractive Index: 1.529

Solubility & Stability

-

Solubility: Insoluble in water.[2][3][4] Highly soluble in dichloromethane (DCM), ethyl acetate, ethanol, and diethyl ether.

-

Stability: The terminal alkene is susceptible to oxidation (forming epoxides) and polymerization under acidic conditions or high heat. Store under inert atmosphere (N

or Ar) at 2–8 °C.

Synthesis & Experimental Protocols

The most reliable synthesis route avoids the rearrangement issues common with Friedel-Crafts alkylation by using a Grignard coupling approach.

Synthesis Pathway (Grignard Coupling)

This method couples 3,4,5-trimethoxybenzyl chloride with a methallyl magnesium halide.

Figure 1: Convergent synthesis via Grignard coupling to prevent isomerisation.

Detailed Protocol

Step 1: Preparation of 3,4,5-Trimethoxybenzyl Chloride

-

Dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Cool to 0 °C. Add Thionyl Chloride (1.2 eq) dropwise.

-

Stir for 2 hours at room temperature.

-

Evaporate solvent and excess SOCl

under vacuum to yield the chloride quantitatively.

Step 2: Grignard Coupling

-

Setup: Flame-dried 3-neck flask, N

atmosphere. -

Reagent: Prepare Methallyl Magnesium Chloride (1.5 eq) in anhydrous THF from methallyl chloride and Mg turnings.

-

Addition: Cool Grignard solution to 0 °C. Add 3,4,5-trimethoxybenzyl chloride (dissolved in THF) dropwise over 30 mins.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour into saturated NH

Cl solution at 0 °C. -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO

.

Purification Logic (Distillation)

Due to the high boiling point, vacuum distillation is mandatory to prevent thermal decomposition.

Figure 2: Purification workflow utilizing fractional vacuum distillation.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare spectral data against these expected values.

| Method | Diagnostic Signal | Interpretation |

| Aromatic protons (symmetric) | ||

| Terminal alkene protons (=CH | ||

| Trimethoxy groups (3x OMe) | ||

| Benzylic methylene (Ar-CH | ||

| Allylic methyl group (-CH | ||

| GC-MS (EI) | Molecular Ion | |

| Loss of methallyl group (Tropylium ion) |

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.[5][6] Potential CNS depressant at high concentrations (analogous to Elemicin/Myristicin).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store in amber glass vials under Nitrogen at 4°C.

References

-

Elemicin Properties: The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.

- Synthesis of Phenylpropenes: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for allylbenzene synthesis).

-

Grignard Coupling Protocols: BenchChem Technical Support. Synthesis of Methoxy-Methyl-Propene Derivatives.

-

General Physical Data (Homologs): NIST Chemistry WebBook, SRD 69.[7] 1,2,3-Trimethoxybenzene derivatives. [7]

Sources

- 1. 487-11-6 CAS MSDS (Elemicin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Elemicin | C12H16O3 | CID 10248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-trimethoxybenzaldehyde, 86-81-7 [thegoodscentscompany.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 1-Propene, 3-methoxy-2-methyl- [webbook.nist.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene via Catalytic Grignard Cross-Coupling

Executive Summary & Technical Rationale

The synthesis of 2-Methyl-3-(3,4,5-trimethoxyphenyl)-1-propene (an analogue of elemicin) presents a specific regiochemical challenge. Standard approaches involving the dehydration of tertiary alcohols (derived from benzyl Grignard reagents and acetone) typically favor the thermodynamic, conjugated product (the styrene derivative) over the desired kinetic, non-conjugated allylic isomer.

To achieve high fidelity for the terminal alkene target, this protocol utilizes a Copper-Catalyzed Grignard Cross-Coupling (Kochi-Type Coupling) . This method couples 3,4,5-trimethoxyphenylmagnesium bromide directly with methallyl chloride. This pathway avoids the ambiguity of elimination reactions and provides a direct, convergent route to the target skeleton.

Key Advantages of this Protocol:

-

Regiocontrol: Exclusively yields the non-conjugated allylic system.

-

Convergence: Reduces step count compared to aldehyde-condensation/reduction routes.

-

Scalability: Utilizes standard industrial reagents (methallyl chloride, magnesium).

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the formation of an aryl Grignard reagent, followed by a copper-catalyzed nucleophilic substitution on the allylic halide. The inclusion of a copper(I) salt (e.g., CuI or Li₂CuCl₄) is critical to suppress homocoupling (biaryl formation) and facilitate the

Pathway Diagram

Caption: Figure 1. Catalytic cycle for the selective cross-coupling of aryl Grignard reagents with methallyl chloride, highlighting the role of Copper(I) in preventing homocoupling.

Experimental Protocol

Materials & Equipment[1][2][3][4][5][6]

-

Reagents: 3,4,5-Trimethoxybromobenzene (98%), Magnesium turnings (Grignard grade), Methallyl chloride (3-Chloro-2-methylpropene), Copper(I) Iodide (CuI), Anhydrous THF (inhibitor-free).

-

Equipment: 3-Neck Round Bottom Flask (500 mL), Schlenk line (Argon/Nitrogen), Reflux condenser, Pressure-equalizing addition funnel, Magnetic stirrer.

Step-by-Step Methodology

Phase A: Activation and Grignard Formation

-

Setup: Flame-dry the glassware under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout.

-

Magnesium Activation: Add Magnesium turnings (1.2 eq, 29.2 g/mol ) to the flask. Expert Tip: Dry stir the Mg vigorously for 10 minutes to expose fresh metal surfaces. Add a single crystal of Iodine (

) to facilitate initiation.[1] -

Initiation: Dissolve 3,4,5-Trimethoxybromobenzene (1.0 eq) in anhydrous THF (concentration ~1.0 M). Add 5% of this solution to the Mg turnings.

-

Reaction: Heat gently with a heat gun until the ether refluxes and the iodine color fades (signaling initiation). Once initiated, add the remaining aryl bromide solution dropwise over 45-60 minutes. Maintain a gentle spontaneous reflux.

-

Maturation: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the bromide. Cool to 0°C.[2][3][4]

Phase B: Catalytic Cross-Coupling

-

Catalyst Addition: To the cooled Grignard solution (0°C), add Copper(I) Iodide (CuI) (0.05 eq, 5 mol%). The solution may darken or change color, indicating the formation of the organocuprate species.

-

Electrophile Addition: Dilute Methallyl chloride (1.2 eq) in equal volumes of anhydrous THF. Add this solution dropwise to the Grignard/Cu mixture at 0°C.

-